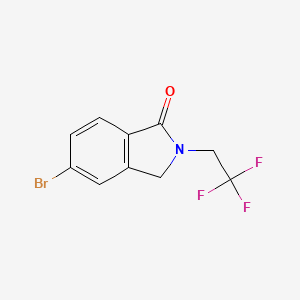
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
概述
描述
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one (5-Br-T-EI-1-one) is an organic compound with a unique structure and properties. It is a member of the isoindol-1-one family, and is commonly used in scientific research and laboratory experiments due to its various applications.
科学研究应用
5-Br-T-EI-1-one has a wide range of scientific research applications. It has been used in the synthesis of several other compounds, such as the synthesis of 5-bromo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one, 5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydro-1H-isoindol-2-one, and 5-bromo-2-(2,2,2-trifluoroethyl)-1H-isoindole-3-carboxylic acid. It has also been used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.
作用机制
The mechanism of action of 5-Br-T-EI-1-one is not completely understood. However, it has been suggested that the compound may act as a proton acceptor, forming a covalent bond with a protonated species. This covalent bond may then be broken, allowing the compound to act as a nucleophile and participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-T-EI-1-one are not well understood. However, it has been suggested that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450s. In addition, it has been suggested that the compound may have anticonvulsant and anti-inflammatory properties.
实验室实验的优点和局限性
5-Br-T-EI-1-one is a useful compound for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds in the laboratory, which may limit its usefulness in certain experiments.
未来方向
There are a number of potential future directions for research involving 5-Br-T-EI-1-one. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug development. In addition, further research into the synthesis of the compound could lead to improved methods of production. Finally, further studies into the mechanism of action of the compound could lead to a better understanding of its potential therapeutic applications.
属性
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBTWKQPJNEYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


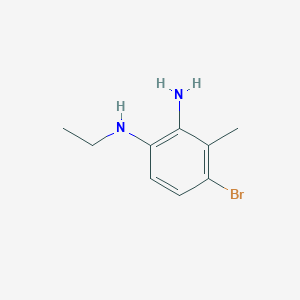
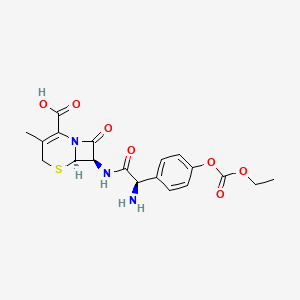

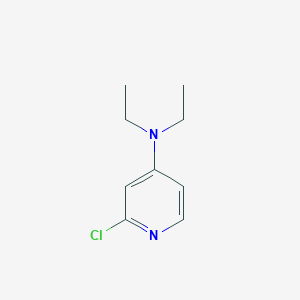
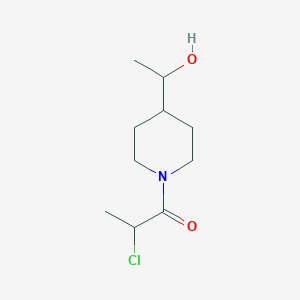

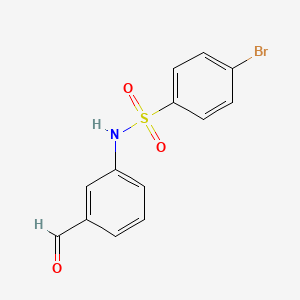
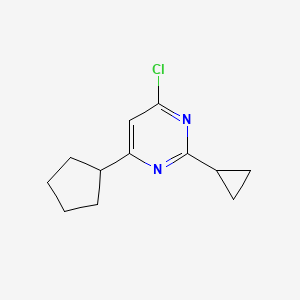
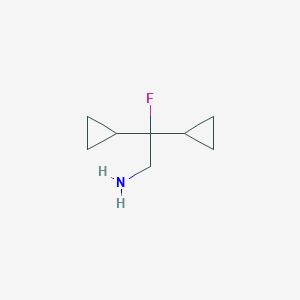
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)